N,N,O-Triacetylhydroxylamine
Overview
Description
N,N,O-Triacetylhydroxylamine represents a class of N,N,O-trisubstituted hydroxylamines, which are a group of compounds that have been relatively underrepresented in chemical libraries but have recently garnered attention due to their potential applications in various fields of organic chemistry. These compounds are characterized by their unique substitution pattern, where both nitrogen atoms and the oxygen atom are bonded to acyl or alkyl groups.
Synthesis Analysis
The synthesis of N,N,O-trisubstituted hydroxylamines, such as N,N,O-Triacetylhydroxylamine, can be achieved through a stepwise reduction and substitution process. Initially, N-acyloxy secondary amines are partially reduced using diisobutylaluminum hydride, followed by acetylation. The resulting O-acyl-N,N-disubstituted hydroxylamines are then further reduced with triethylsilane and boron trifluoride etherate to yield the desired N,N,O-trisubstituted hydroxylamines . This method allows for the introduction of various carbon nucleophiles, leading to branching α- to the O-substituent .
Molecular Structure Analysis
The molecular structure of N,N,O-trisubstituted hydroxylamines is influenced by the steric and electronic effects of the substituents attached to the nitrogen and oxygen atoms. For example, the study of O-nitrobis(trifluoromethyl)hydroxylamine, a related compound, revealed an extremely long O-N bond length, which was attributed to the weak bonding between the two stable radicals in the molecule . This suggests that the molecular structure of N,N,O-Triacetylhydroxylamine could also exhibit unique geometric parameters that are influenced by the acetyl groups attached to the nitrogen and oxygen atoms.
Chemical Reactions Analysis
N,N,O-Triacetylhydroxylamine and related compounds can participate in various chemical reactions due to their functional groups. For instance, N,O-Bis(trifluoroacetyl)hydroxylamine has been used as an electrophilic nitrogen source in the catalytic synthesis of N-(trifluoroacetyl)sulfilimines, demonstrating the reactivity of the N,O-diacetyl moiety in electrophilic substitution reactions . Similarly, N,N,O-Triacetylhydroxylamine could be expected to undergo reactions where the acetyl groups can act as leaving groups or as electrophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N,O-trisubstituted hydroxylamines are determined by their molecular structure and the nature of their substituents. The presence of acetyl groups in N,N,O-Triacetylhydroxylamine would likely influence its solubility, boiling point, and stability. The study of N,O-diacylhydroxylamines provided insights into the structures of these compounds in crystals and solutions, indicating that the NH tautomers are present in DMSO solutions as equilibrium mixtures of a few conformers . This information suggests that N,N,O-Triacetylhydroxylamine may also exhibit tautomerism and exist in multiple conformers in solution.
Scientific Research Applications
Synthesis of Derivatives and Intermediates : N,N,O-Triacetylhydroxylamine has been utilized in the synthesis of various chemical compounds. For instance, it was identified as an intermediate in the production of N-benzoyl-N,O-diacetylhydroxylamine from phenylnitromethane and acetic anhydride/sodium acetate (Stermitz & Neiswander, 1975).
Polymerization Studies : In polymer science, N,N,O-Triacetylhydroxylamine-related compounds have been used to study polymerization processes, such as in the polymerization of α-Amino Acid N‐Carboxyanhydrides (Vayaboury et al., 2004).
Chiral Derivatization and Analytical Chemistry : This compound plays a role in chiral derivatization, especially in the separation of enantiomers of amphetamines and other compounds using specific derivatizing agents (Shin & Donike, 1996).
Biochemical Research : It is involved in biochemical processes like transacetylation, where it serves as an electrophilic agent, and has been studied in the context of carcinogenesis and enzyme activity (Bartsch et al., 1973).
Carbohydrate Chemistry and Glycoconjugates : N,N,O-Triacetylhydroxylamine derivatives have significant applications in the synthesis and study of carbohydrates and glycoconjugates, focusing on their biological and medical applications (Chen & Xie, 2016).
Organic Synthesis : It is used in the synthesis of N-hydroxy amides and other hydroxylamine derivatives, which have notable biological activities. Such compounds are often involved in the synthesis of complex natural products (Yang, Lagu, & Wilson, 2007).
Mechanistic Studies in Polymerization : Detailed mechanistic studies involving polymerization processes, especially at varying temperatures, have employed derivatives of N,N,O-Triacetylhydroxylamine (Vayaboury et al., 2008).
Nucleoside Modification : It has been used in nucleoside modification, particularly in the synthesis of labeled synthetic oligodeoxyribonucleotide probes for non-radioisotopic hybridization assay methods (Urdea et al., 1988).
Safety And Hazards
N,N,O-Triacetylhydroxylamine is combustible and can cause skin and eye irritation . It should be stored under inert gas to avoid air sensitivity . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it . If it comes into contact with the skin or eyes, it should be washed off with plenty of soap and water .
properties
IUPAC Name |
(diacetylamino) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-4(8)7(5(2)9)11-6(3)10/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGULNJDDRUSDPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336748 | |
Record name | N,N,O-Triacetylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,O-Triacetylhydroxylamine | |
CAS RN |
17720-63-7 | |
Record name | N-Acetyl-N-(acetyloxy)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17720-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,O-Triacetylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,O-Triacetylhydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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